6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine

Medicinal Chemistry Synthetic Methodology Ligand Design

Regioisomeric ambiguity in 2,3-diaminopyridine building blocks can derail cyclocondensation campaigns-N2-alkyl analogs yield 3-substituted imidazo[4,5-b]pyridines, confounding SAR and synthetic reproducibility. This compound provides the exclusive N3-(3-methylbutyl) substitution pattern that directs heterocycle formation to the 1-substituted isomer required for ATP-mimetic kinase inhibitor and receptor antagonist programs. • Regiochemical control: free N2-NH2 group ensures selective cyclocondensation to 1-substituted imidazo[4,5-b]pyridines, unattainable with N2-alkyl building blocks. • Only commercially available N3-(branched C5 alkyl)-6-chloropyridine-2,3-diamine, filling a critical gap for systematic SAR of N3-alkyl chain branching vs. N3-benzyl analogs. • MW 213.71 with intermediate lipophilicity-an elaborated fragment for hydrophobic pocket exploration without the MW penalty of the N3-benzyl congener (MW 233.69).

Molecular Formula C10H16ClN3
Molecular Weight 213.71 g/mol
Cat. No. B12632927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine
Molecular FormulaC10H16ClN3
Molecular Weight213.71 g/mol
Structural Identifiers
SMILESCC(C)CCNC1=C(N=C(C=C1)Cl)N
InChIInChI=1S/C10H16ClN3/c1-7(2)5-6-13-8-3-4-9(11)14-10(8)12/h3-4,7,13H,5-6H2,1-2H3,(H2,12,14)
InChIKeyWQHVTOJHJDSYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine – Differentiated N3-Substituted Building Block


6-Chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine (CAS 1383050-89-2) is a heterocyclic diamine belonging to the class of N3-substituted 2,3-diaminopyridines, bearing a chlorine atom at the 6-position and a branched 3-methylbutyl (isopentyl) chain on the endocyclic N3 nitrogen. This compound has the molecular formula C10H16ClN3 and a molecular weight of 213.71 g/mol . As an N3-alkylated derivative, it represents a regioisomeric family distinct from the more common N2-substituted pyridine-2,3-diamines, with potential utility as a synthetic intermediate in medicinal chemistry and as a ligand precursor in catalytic applications [1].

Generic Substitution Failure: Unsubstituted and N2-Alkyl Regioisomers


Generic substitution fails because the regioisomeric position of the alkyl substituent (N3 vs. N2) fundamentally alters hydrogen-bonding geometry, steric accessibility of the vicinal diamine motif, and electronic distribution across the pyridine ring. The target compound places the 3-methylbutyl chain at the N3 position, leaving the N2-amino group unencumbered for downstream derivatization or target engagement. In contrast, the commercially abundant N2-alkyl analogs (e.g., 6-chloro-N2-methyl-, N2-ethyl-, or N2-(2-methoxyethyl)pyridine-2,3-diamine) present reversed steric and electronic profiles that can lead to different regiochemical outcomes in cyclocondensation reactions, altered metal coordination behavior, and divergent structure-activity relationships in biological assays [1]. Selecting the incorrect regioisomer can confound synthetic reproducibility and lead to false-negative or false-positive results in screening campaigns.

6-Chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine Selection Evidence


Regioisomeric Differentiation: N3 vs. N2 Substitution

The target compound features the 3-methylbutyl substituent at the N3 (3-amino) position of the pyridine-2,3-diamine scaffold, whereas the closest commercially available alkyl-substituted analogs—6-chloro-N2-methylpyridine-2,3-diamine (CAS 89660-14-0), 6-chloro-N2-ethylpyridine-2,3-diamine (CAS 380378-92-7), and 6-chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine (CAS 1546755-69-4)—are all N2-substituted . This regioisomeric distinction is critical because N3-substituted 2,3-diaminopyridines have been explicitly disclosed as pharmacologically relevant scaffolds for multiple therapeutic indications, whereas N2-substituted congeners present a different spatial arrangement of the H-bond donor/acceptor pharmacophore [1].

Medicinal Chemistry Synthetic Methodology Ligand Design

3-Methylbutyl Chain Lipophilicity Window

The parent compound 6-chloropyridine-2,3-diamine (CAS 40851-95-4) has an experimentally reported logP of approximately 1.45–2.06 [1][2]. The N3-benzyl analog (N3-benzyl-6-chloropyridine-2,3-diamine, CAS 40851-90-9) with its aromatic N3 substituent is expected to exhibit substantially higher lipophilicity. The target compound, bearing a branched C5 alkyl chain at N3, is anticipated to occupy an intermediate lipophilicity range—more lipophilic than the parent diamine yet less than the benzyl analog—making it suitable for applications where moderate membrane permeability or balanced solubility is required. For additional class-level context, N2-isopentylpyridine-2,4-diamine (CAS 1250852-13-1), which carries the same 3-methylbutyl group but at the N2 position on a 2,4-diamine regioisomer, has a reported logP of 2.12 .

ADME Optimization Physicochemical Profiling Lead Optimization

Molecular Weight and Steric Bulk Differentiation

The target compound (MW 213.71) is significantly larger than the unsubstituted parent 6-chloropyridine-2,3-diamine (MW 143.57) and the short-chain N2-alkyl analogs (N2-methyl: MW 157.60; N2-ethyl: MW 171.63) [1]. The addition of the branched 3-methylbutyl group increases both molecular weight and the number of rotatable bonds (from 0 in the parent to 4 in the target), thereby introducing conformational flexibility and enhanced potential for hydrophobic contacts in protein binding pockets. Compared to the N3-benzyl analog (MW 233.69), the target compound offers a lower molecular weight advantage while retaining substantial aliphatic bulk .

Fragment-Based Drug Design Structure-Activity Relationship Chemical Probe Development

N3-Selective Alkylation for Library Synthesis

N3-substituted 2,3-diaminopyridines are accessible through Pd-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines with primary amines, a methodology that specifically installs the substituent at the N3 position while leaving the N2-amino group free for further elaboration [1]. This synthetic route is distinct from the more common reductive amination or SNAr pathways used for N2-alkylated analogs. The target compound's specific substitution pattern—6-chloro combined with N3-(3-methylbutyl)—represents a non-obvious combination that is not commercially available as an N2 regioisomer and must be specifically procured or synthesized for studies requiring this exact connectivity.

Parallel Synthesis Medicinal Chemistry Libraries Late-Stage Functionalization

H-Bond Topology for Imidazopyridine Formation

Vicinal diaminopyridines are key intermediates in the synthesis of fused heterocycles such as imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines via cyclocondensation with carboxylic acids, aldehydes, or nitrites. The substitution pattern at N3 directly influences the regiochemical outcome of cyclocondensation reactions. The target compound, with its free N2-NH2 group and N3-substituted amine, will undergo cyclization selectively at the N2-C3 positions, leading to 1-substituted imidazo[4,5-b]pyridines, whereas N2-substituted analogs would yield the isomeric 3-substituted products [1]. This regiochemical control has been exploited in the literature for the synthesis of bioactive heterocycles where the substitution position on the imidazole ring is critical for target engagement.

Heterocyclic Chemistry Kinase Inhibitor Synthesis Cyclocondensation

Commercial Gap in N3-Substituted Analogs

Within the commercially catalogued N3-substituted 6-chloropyridine-2,3-diamine series, the target compound is positioned between two well-represented extremes: the N3-benzyl analog (CAS 40851-90-9, MW 233.69) and the unsubstituted parent diamine. No commercially available N3-alkyl analog with a branched aliphatic chain of comparable size to 3-methylbutyl was identified in the same series, suggesting the target compound fills a distinct gap in the available chemical space for this scaffold . The N3-benzyl analog has been investigated as a beta-secretase 1 (BACE1) inhibitor targeting amyloid precursor protein processing, providing class-level evidence that N3-substituted 6-chloro-2,3-diaminopyridines can engage biological targets relevant to neurodegenerative disease .

Chemical Genomics Tool Compound Selection SAR Exploration

6-Chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine Application Scenarios


1-Substituted Imidazo[4,5-b]pyridine Synthesis

The N3-(3-methylbutyl) substitution directs cyclocondensation toward 1-substituted imidazo[4,5-b]pyridines, enabling access to a specific isomer series for kinase inhibitor or receptor antagonist programs. This regioisomeric control is not achievable with N2-alkyl building blocks, which yield 3-substituted isomers [1]. Researchers targeting ATP-mimetic scaffolds where the N1 substituent occupies a hydrophobic pocket should prioritize this compound over N2-substituted alternatives.

N3-Alkyl Chain SAR Studies

As the only identified commercially available N3-(branched C5 alkyl)-6-chloropyridine-2,3-diamine, this compound fills a specific gap for systematic SAR studies examining the impact of N3-alkyl chain branching on target affinity, selectivity, and ADME properties. When compared to the N3-benzyl analog, it offers a non-aromatic, saturated hydrocarbon alternative for exploring aliphatic vs. aromatic hydrophobic contacts .

N3-Substituted Diaminopyridine Ligands for Catalysis

N3-substituted 2,3-diaminopyridines have been described as versatile intermediates for ligand synthesis in catalytic applications [2]. The target compound's free N2-NH2 and N3-alkylamino groups provide two distinct coordination sites, while the 6-chloro substituent offers a handle for further functionalization via cross-coupling. The branched alkyl chain may impart beneficial solubility in organic solvents compared to the parent diamine.

Structure-Guided Fragment Elaboration

With a molecular weight of 213.71 and predicted intermediate lipophilicity, the target compound is well-positioned as an elaborated fragment for growing hits from fragment-based screening campaigns. It provides a vector for hydrophobic pocket exploration without the molecular weight penalty of the N3-benzyl analog (MW 233.69), potentially enabling more efficient lead optimization within property space guidelines .

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